Lrrk2-IN-4

LRRK2 Kinase Assay Potency

Select LRRK2-IN-4 for its unmatched profile in CNS LRRK2 inhibition. This orally bioavailable, brain-penetrant compound (IC50 2.6nM, F=64-65%) is essential for robust Parkinson's disease modeling where target engagement in the brain is critical. A superior tool for translational studies.

Molecular Formula C25H29ClF2N6O2
Molecular Weight 519.0 g/mol
Cat. No. B12415601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-4
Molecular FormulaC25H29ClF2N6O2
Molecular Weight519.0 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C
InChIInChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1
InChIKeyVFCYOTBJVABSBY-ZDXQCDESSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lrrk2-IN-4: Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor for Parkinson's Disease Research


Lrrk2-IN-4 (CAS: 2641054-59-1) is an aminoquinazoline-based, ATP-competitive type I kinase inhibitor [1]. It is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a genetically and functionally validated therapeutic target for Parkinson's disease (PD) [2]. The compound exhibits an IC50 of 2.6 nM against LRRK2 and demonstrates excellent oral bioavailability (F=64% in rats, F=65% in dogs) [1]. Critically, Lrrk2-IN-4 is orally active and crosses the blood-brain barrier (BBB), addressing a key challenge in targeting central nervous system (CNS) disorders [1].

Why Lrrk2-IN-4 Cannot Be Replaced by Other LRRK2 Inhibitors


While multiple LRRK2 inhibitors are available for research, direct substitution is not recommended due to significant differences in potency, selectivity, and CNS penetration profiles [1][2]. Lrrk2-IN-4 represents a highly optimized, candidate-quality molecule from a rigorous hit-to-lead campaign, balancing picomolar potency with excellent oral bioavailability and blood-brain barrier penetration [1]. In contrast, other in-class compounds may exhibit lower potency, inferior selectivity, or unfavorable CNS exposure, which can compromise experimental outcomes in neurological disease models [2]. The following quantitative evidence demonstrates why Lrrk2-IN-4 offers a distinct and verifiable advantage for studies requiring robust target engagement in the central nervous system.

Quantitative Evidence Guide: Lrrk2-IN-4's Differentiated Profile


Superior LRRK2 Inhibition Potency Compared to Earlier Lead Compounds

Lrrk2-IN-4 demonstrates picomolar potency against LRRK2 (IC50 = 2.6 nM), representing a significant improvement over earlier aminopyrimidine-based inhibitors like GNE-7915 (IC50 = 9 nM) [1]. This nearly 3.5-fold increase in potency enables more effective target engagement at lower concentrations, which is critical for reducing off-target effects in complex biological systems.

LRRK2 Kinase Assay Potency Parkinson's Disease

High Oral Bioavailability Across Preclinical Species

Lrrk2-IN-4 demonstrates excellent oral bioavailability in multiple species: 64% in male Wistar-Han rats and 65% in male beagle dogs [1]. These values are consistent with candidate-quality molecules and compare favorably to other LRRK2 inhibitors with less established oral PK profiles.

Pharmacokinetics Oral Bioavailability Preclinical LRRK2

Validated Blood-Brain Barrier Penetration for CNS Applications

Lrrk2-IN-4 is specifically characterized as a CNS-penetrant molecule with low transporter-mediated efflux and encouraging brain penetration in preclinical models [1]. This property is essential for targeting LRRK2 in the brain, a key requirement for Parkinson's disease research, and differentiates it from many LRRK2 inhibitors that lack this capability.

CNS Penetration Blood-Brain Barrier LRRK2 Parkinson's Disease

Optimal Application Scenarios for Lrrk2-IN-4 in Scientific Research


In Vivo Parkinson's Disease Models Requiring Oral CNS-Active LRRK2 Inhibitor

Lrrk2-IN-4 is ideally suited for chronic oral dosing studies in rodent models of Parkinson's disease where sustained CNS target engagement is required. Its high oral bioavailability (64% in rats) and confirmed brain penetration ensure reliable and reproducible inhibition of LRRK2 in the central nervous system [1]. This makes it a superior choice over non-brain-penetrant LRRK2 inhibitors for studies investigating disease-modifying effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Large Animal Models

The compound's favorable pharmacokinetic profile extends to large animals (65% oral bioavailability in dogs), making it a strong candidate for PK/PD correlation studies in higher species [1]. This cross-species consistency supports translational research and dose prediction for clinical candidates.

Mechanistic Studies Requiring High Potency and Target Selectivity

With an IC50 of 2.6 nM against LRRK2 and 'remarkable selectivity against the kinome' [1], Lrrk2-IN-4 is an optimal tool for dissecting LRRK2-specific signaling pathways. Its high potency minimizes the risk of confounding results from off-target kinase inhibition, enabling more precise interrogation of LRRK2 biology in cellular and biochemical assays.

Validation of Novel LRRK2 Biomarkers in Preclinical Models

The compound's robust CNS exposure and potency facilitate robust target engagement studies, such as measuring changes in phosphorylation of LRRK2 at Ser935 (pSer935) in brain tissue. Lrrk2-IN-4 provides a well-characterized chemical probe for validating pharmacodynamic biomarkers essential for clinical translation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrrk2-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.